

Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1278183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **6-Bromo-4-chloro-2-methylquinazoline**. The information presented herein is crucial for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **6-Bromo-4-chloro-2-methylquinazoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **6-Bromo-4-chloro-2-methylquinazoline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.13	d	2.0	H-5
7.91	dd	8.8, 2.0	H-7
7.69	d	8.8	H-8
2.80	s	-	-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of **6-Bromo-4-chloro-2-methylquinazoline**

Chemical Shift (δ) ppm	Assignment
163.8	C-2
159.9	C-4
150.9	C-8a
139.2	C-7
130.4	C-5
128.8	C-8
123.6	C-6
121.1	C-4a
22.8	-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Experimental mass spectrometry data for **6-Bromo-4-chloro-2-methylquinazoline** is not readily available in the public domain. However, predicted mass spectral information can be a useful tool for identification.

Table 3: Predicted Mass Spectrometry Data for **6-Bromo-4-chloro-2-methylquinazoline** ($C_9H_6BrClN_2$)

Adduct	Predicted m/z
$[M+H]^+$	256.9476
$[M+Na]^+$	278.9295

Infrared (IR) Spectroscopy

Experimental infrared spectroscopy data for **6-Bromo-4-chloro-2-methylquinazoline** is not readily available in the public domain. Characteristic absorption bands would be expected for the quinazoline ring system and the C-Br and C-Cl bonds.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified **6-Bromo-4-chloro-2-methylquinazoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: 400 MHz NMR Spectrometer
- Nuclei: 1H and ^{13}C
- Solvent: $CDCl_3$
- Temperature: 298 K

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence (e.g., zg30)
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm)

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a stock solution of **6-Bromo-4-chloro-2-methylquinazoline** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent.

Instrument Parameters (General for ESI-MS):

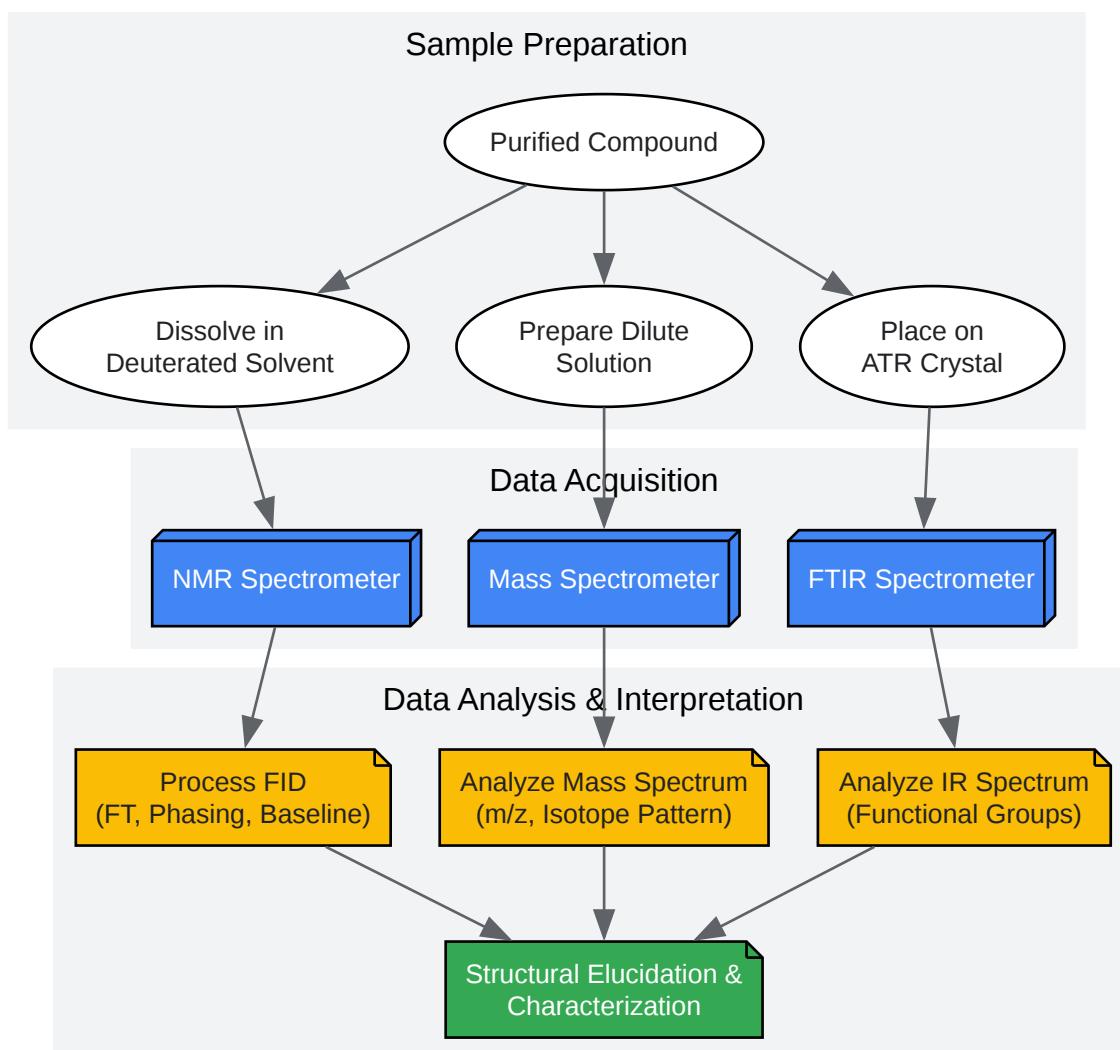
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-350 °C
- Mass Range: m/z 50-500

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond, germanium) is clean.
- Place a small amount of the solid **6-Bromo-4-chloro-2-methylquinazoline** sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Instrument Parameters (General for FTIR-ATR):


- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Accessory: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Bromo-4-chloro-2-methylquinazoline**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinazoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278183#spectroscopic-data-of-6-bromo-4-chloro-2-methylquinazoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com